molecular formula C16H25ClN2O2 B8165160 N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

Cat. No.: B8165160
M. Wt: 312.83 g/mol
InChI Key: AMPJZOLHPWJFAB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-methyl-4-(piperidin-4-yl)phenol. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperidine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(4-(piperidin-4-yl)phenoxy)acetamide: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)ethanamide: Has an ethanamide group instead of an acetamide group, which may influence its reactivity and solubility.

    N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)propionamide: Contains a propionamide group, potentially altering its pharmacokinetic properties.

Uniqueness

N,N-Dimethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-2-(3-methyl-4-piperidin-4-ylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-12-10-14(20-11-16(19)18(2)3)4-5-15(12)13-6-8-17-9-7-13;/h4-5,10,13,17H,6-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPJZOLHPWJFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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